molecular formula C20H32N4O3 B5466362 3-(2-{[2-(diethylamino)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-(2-{[2-(diethylamino)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No. B5466362
M. Wt: 376.5 g/mol
InChI Key: ZJVDFKMYMOEBTK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzoxazine ring, a carboxamide group, and multiple amine groups. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzoxazine ring, which is a type of heterocyclic compound that contains a benzene ring fused to an oxazine ring. It also contains multiple amine groups, which could potentially form hydrogen bonds with other molecules, and a carboxamide group, which is a common functional group in bioactive compounds .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other compounds present. The amine groups could potentially participate in acid-base reactions, while the carboxamide group could undergo hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple amine groups suggests that it could form hydrogen bonds with other molecules, which could affect its solubility and reactivity .

properties

IUPAC Name

3-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-N,N,4-trimethyl-2,3-dihydro-1,4-benzoxazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-6-24(7-2)11-10-21-19(25)13-16-14-27-18-9-8-15(20(26)22(3)4)12-17(18)23(16)5/h8-9,12,16H,6-7,10-11,13-14H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVDFKMYMOEBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CC1COC2=C(N1C)C=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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